Phosphorus pentoxide

Descripción

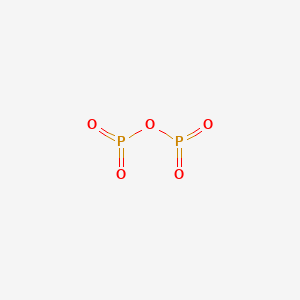

Structure

2D Structure

3D Structure

Propiedades

InChI |

InChI=1S/O5P2/c1-6(2)5-7(3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWEUIGNSBFLMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=P(=O)OP(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

P2O5, O5P2 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | phosphorus pentoxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Phosphorus_pentoxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystals or powder; Deliquescent; [CHEMINFO], HYGROSCOPIC WHITE CRYSTALS OR POWDER. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorus pentoxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1689 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN SULFURIC ACID; INSOL IN ACETONE & AMMONIA, Solubility in water: reaction | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.30, Relative density (water = 1): 2.4 | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 MM HG AT 384 °C (SOLID) | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade (>98.0% pure): phosphorus trioxide, <0.3 wt %; arsenic, <50 ppm; iron, <2 ppm., Reagent grade (>98.0% pure): phosphorus trioxide, <0.02 wt %; heavy metals, <0.01 wt % Pb; insoluble matter, <0.02 wt %; ammonium, <0.01 wt %. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

/There are/ several crystalline & amorphous modifications; commercial form, hexagonal, White, orthogonal crystals, Exists in several forms but is often referred to by its empirical formula P2O5. Three crystalline polymorphs (H, O, O'), two distinct liquids,and several amorphous or glassy solids are recognized. The best-characterized form is the H (hexagonal) or alpha modification that consists of P4O10 molecules. | |

CAS No. |

1314-56-3, 72906-42-4 | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diphosphorus pentaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphorus oxide (P2O5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

562 °C, The O and O' forms are orthorhombic crystals, consisting of sheets of interlocking rings. The O form has a melting point of 55-570 °C, triple point of 562 °C/58.3 kPa, specific gravity of 2.72 and heat of valorization of 152.4 kJ/mol P4O10. The O' form has a triple point of 580 °C/74.0 kPa, specific gravity of 2.89 and heat of valorization of 141.9 kJ/mol P4O10. The liquid (stable above 580 °C has a heat of vaporization of 78.3 kJ/mol P4O10., 340 °C | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PHOSPHORUS PENTOXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0545 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Fundamental Significance Within Inorganic and Organic Chemistry

Phosphorus pentoxide's high reactivity, particularly its strong affinity for water, makes it an indispensable tool in both inorganic and organic chemistry. nih.gov It is a potent dehydrating agent, though its utility can be limited by its tendency to form a viscous protective layer that inhibits further reaction. wikipedia.org This reactivity drives its application in a wide array of chemical transformations.

In inorganic chemistry , this compound is fundamental for producing various phosphorus compounds. iloencyclopaedia.org It is used to manufacture specialty sodium and ammonium (B1175870) phosphates and can be blended with phosphoric acid to create different grades of polyphosphoric and superphosphoric acids. exsyncorp.comatamankimya.com Its powerful desiccating ability is sufficient to dehydrate many mineral acids into their respective anhydrides. wikipedia.org For example, it converts nitric acid (HNO₃) to dinitrogen pentoxide (N₂O₅) and sulfuric acid (H₂SO₄) to sulfur trioxide (SO₃). wikipedia.org It is also utilized in the production of specialty glasses, such as optical and heat-insulating glass. atamankimya.comatamanchemicals.com

In organic chemistry , this compound is extensively used as a dehydrating and condensing agent. exsyncorp.comatamanchemicals.com One of its most significant applications is the conversion of primary amides into nitriles. wikipedia.orgyoutube.com It is also employed to dehydrate carboxylic acids to their corresponding anhydrides. wikipedia.org The compound is a key component in a variety of synthetic reactions, including cyclizations, acetylations, and alkylations, which are vital for producing intermediates in the pharmaceutical, dye, and vitamin industries. atamankimya.comclariant.com Furthermore, a solution of P₄O₁₀ in dimethyl sulfoxide (B87167) (DMSO), known as the "Onodera reagent," is used for the oxidation of alcohols to aldehydes and ketones, a reaction similar to the Swern oxidation. wikipedia.orgyoutube.com More recent research has explored its use as a metal-free catalyst for the ring-opening polymerization of ε-caprolactone. rsc.org

Synthetic Methodologies and Preparative Chemistry of Phosphorus Pentoxide

Industrial-Scale Manufacturing Processes

The primary industrial method for producing phosphorus pentoxide involves the combustion of elemental phosphorus in a supply of dry air. americanelements.comchemicalbook.com This process is typically carried out in a specialized furnace where molten yellow (white) phosphorus is oxidized. chemicalbook.com The reaction is highly exothermic and results in the formation of gaseous this compound, which is then cooled and collected as a fine white powder. chemicalbook.com

Another significant industrial method is the kiln phosphoric acid (KPA) process. This method involves the chemical reduction of phosphate (B84403) ore in a rotary kiln. The process generates gaseous elemental phosphorus (P₄) and carbon monoxide (CO), which are then oxidized with air at the free edge of the kiln to produce this compound (P₄O₁₀). americanelements.com This oxide can then be hydrated to produce phosphoric acid. americanelements.comuni.lu A variation of this process involves forming an oven bed with agglomerates containing phosphate ore, carbonaceous particles, and silica (B1680970). americanelements.com The bed is maintained at high temperatures, leading to the generation of an effluent gas from which this compound is collected. americanelements.com

The industrial production of this compound is a significant global activity, with major outputs from various countries. For instance, China's industrial production of phosphate ore, a key raw material, is substantial. googleapis.com

Laboratory Synthesis and Advanced Preparative Routes

In a laboratory setting, the synthesis of this compound mirrors the industrial method but on a smaller, more controlled scale.

Controlled Combustion Pathways of Elemental Phosphorus

The laboratory preparation of this compound is most commonly achieved through the controlled combustion of white phosphorus in an excess of oxygen. nih.govnih.gov This reaction must be conducted in a dry environment to prevent the immediate hydrolysis of the product into phosphoric acid. nih.gov The resulting P₄O₁₀ is typically collected as a white, crystalline solid. studfile.net The process can be visually striking, and safer methods for demonstrating the combustion of white phosphorus, for instance under water using an oxygen source from hydrogen peroxide decomposition, have been developed for educational purposes. chemicalbook.com The combustion of white phosphorus produces a dense white smoke composed of this compound and some phosphorus trioxide particles. wikipedia.orggoogle.com

Utilization of this compound as a Precursor in Complex Compound Synthesis

This compound's high reactivity makes it a valuable starting material for the synthesis of various other phosphorus-containing compounds.

Phosphorus pentafluoride (PF₅), a colorless, toxic gas, can be prepared by heating a mixture of this compound and calcium fluoride (B91410) (CaF₂). easychem.orgwikipedia.org The reaction drives the formation of phosphorus pentafluoride and calcium oxide (CaO). easychem.org This method is one of several routes to produce PF₅, which is used as a catalyst in ionic polymerization reactions. easychem.orgamericanelements.com The synthesis requires careful handling due to the hazardous nature of the product. americanelements.com A patent describes a dry method for preparing phosphorus pentafluoride from calcium fluoride and this compound, which is then used to synthesize high-purity lithium hexafluorophosphate. wikipedia.org

A novel and efficient method for the synthesis of transition-metal phosphides, such as nickel phosphide (B1233454) (Ni₂P), cobalt phosphide (Co₂P), and molybdenum phosphide (MoP), utilizes mechanical mixtures of the corresponding metal oxides and this compound. easychem.orgwikidata.org This approach avoids the complex preparation procedures of traditional methods. easychem.orgwikidata.org The process involves the hydrogen reduction of these mixtures. easychem.org The formation pathway proceeds through complex intermediates, including metals, metal phosphates, and metal oxide-phosphates, before yielding the final metal phosphide. easychem.orgwikidata.org This method has been shown to produce phosphides with superior dispersion compared to traditional routes. easychem.orgwikidata.org

The following table summarizes the key reactants and products in this synthetic route:

| Metal Oxide Reactant | Phosphorus Source | Resulting Transition-Metal Phosphide |

| Nickel Oxide (NiO) | This compound (P₄O₁₀) | Nickel Phosphide (Ni₂P) |

| Cobalt Oxide (CoO) | This compound (P₄O₁₀) | Cobalt Phosphide (Co₂P) |

| Molybdenum Oxide (MoO₃) | This compound (P₄O₁₀) | Molybdenum Phosphide (MoP) |

This table is based on the general methodology described in the cited research and represents the primary reactants and products. easychem.orgwikidata.org

This compound is a key reagent in the synthesis of phosphate esters. labsolu.ca It reacts with alcohols or phenols to produce a mixture of mono- and disubstituted phosphoric acid esters. labsolu.ca The ratio of the mono- and di-esters can be controlled by adjusting the reaction conditions and the structure of the alcohol used. This reaction is versatile and can be applied to various fatty alcohols to create surfactants. A method using a solvent for the reaction between this compound and a primary alcohol has been developed to ensure a milder and more controlled reaction, preventing side reactions like charring. Further esterification steps can be employed to convert the initial mixture of mono- and diesters into trialkyl phosphates.

The general reaction can be represented as: P₄O₁₀ + ROH → (RO)P(O)(OH)₂ + (RO)₂P(O)OH

Advanced Structural Characterization and Polymorphism of Phosphorus Pentoxide

Molecular Architecture and Crystalline Forms

The diverse crystalline structures of phosphorus pentoxide are all based on the fundamental PO₄ tetrahedron, where a central phosphorus atom is bonded to four oxygen atoms. wikipedia.org

The most familiar and metastable form of this compound consists of discrete P₄O₁₀ molecules. wikipedia.orgunacademy.comatamanchemicals.com The structure of this molecule is reminiscent of adamantane, possessing a cage-like framework with Td symmetry. wikipedia.orgunacademy.comatamanchemicals.com In this arrangement, weak van der Waals forces hold the individual P₄O₁₀ molecules together in a hexagonal crystal lattice. wikipedia.orgunacademy.comatamanchemicals.com This form is produced by the rapid condensation of this compound vapor and is highly hygroscopic. wikipedia.orgatamanchemicals.com The P₄O₁₀ molecule itself contains four phosphorus atoms at the vertices of a tetrahedron, linked by six bridging oxygen atoms, with four additional terminal oxygen atoms, one bonded to each phosphorus atom. researchgate.netcareers360.com

In addition to the molecular form, this compound exists in polymeric and layered crystalline polymorphs. These forms are created by heating the compound in a sealed tube for several hours, followed by cooling the melt. wikipedia.orgunacademy.comatamanchemicals.com

O-form: This metastable orthorhombic form has a layered structure composed of interconnected P₆O₆ rings and has a density of 2.72 g/cm³. wikipedia.orgunacademy.comatamanchemicals.com

O'-form: This is the stable, higher-density orthorhombic phase, with a three-dimensional framework structure and a density of 3.5 g/cm³. wikipedia.orgunacademy.comatamanchemicals.com

An amorphous or glassy form can also be produced by fusing any of the other polymorphs. wikipedia.orgatamanchemicals.com

Table 1: Properties of this compound Polymorphs

| Form | Crystal System | Structure | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|---|

| Metastable (H-form) | Hexagonal | Molecular (P₄O₁₀ cages) | 2.30 wikipedia.orgunacademy.comatamanchemicals.com | Sublimes at 360 chemeurope.com |

| O-form | Orthorhombic | Layered (P₆O₆ rings) | 2.72 wikipedia.orgunacademy.comatamanchemicals.com | 562 wikipedia.orgunacademy.comatamanchemicals.com |

| O'-form | Orthorhombic | 3D Framework | 3.5 wikipedia.orgunacademy.comatamanchemicals.com | 580 chemeurope.com |

| Amorphous | - | Glassy | - | - |

Spectroscopic Probes for Structural Elucidation

A variety of spectroscopic techniques are employed to analyze the complex structures of this compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the first few atomic layers of a material. ntu.edu.tw For this compound, XPS can distinguish between its different crystalline structures. aip.org The binding energy of the P 2p peak is a key indicator of the oxidation state and chemical environment of the phosphorus atoms. researchgate.net In P₂O₅, the P 2p peak appears at a binding energy of approximately 135.0 eV. researchgate.netaip.org The O 1s spectrum can also provide information, with distinct peaks for bridging (P-O-P) and non-bridging (P=O) oxygen atoms. researchgate.net Monochromatic Al Kα radiation is often used as the X-ray source for these analyses. aip.orgaip.org

X-ray Diffraction (XRD) is a primary tool for identifying the crystalline phases of this compound and determining their lattice parameters. pnnl.govshu.ac.uk Each polymorph produces a unique diffraction pattern, allowing for their unambiguous identification. For instance, XRD can confirm the solubility limit of P₂O₅ in glass matrices by detecting the onset of crystallinity and the formation of new crystalline phases like Na₃PO₄ and Na₄P₂O₇. pnnl.govshu.ac.uk Studies have used XRD to determine the lattice parameters of the orthorhombic phases, with results showing good agreement with experimental values, particularly when accounting for dispersive interactions in density functional theory (DFT) calculations. aip.org The most similar crystalline structure to the vitreous form of P₂O₅ is the orthorhombic form II. researchgate.net

Table 2: Optimized Lattice Parameters for Orthorhombic P₂O₅ Phases from DFT Calculations

| Phase | a (Å) | b (Å) | c (Å) |

|---|---|---|---|

| o(P₂O₅)∞ | 8.64 | 5.16 | 4.88 |

| o'(P₂O₅)∞ | 16.66 | 8.27 | 5.31 |

Data from DFT calculations with generalized gradient approximation (GGA) and ultrasoft pseudopotentials (US-PP). aip.org

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" of this compound by probing its vibrational modes. nih.govbolton.ac.uk

Raman Spectroscopy: A complete vibrational analysis of the rhombohedral (H-form) of P₄O₁₀ reveals that the molecular Td symmetry is reduced to C₃v symmetry in the crystalline lattice. acs.org This results in 21 fundamental modes (9A₁ + 12E), all of which are Raman active. acs.org Key Raman bands for vitreous P₂O₅ include the phosphoryl stretch (~1380 cm⁻¹), the symmetric stretch of bridging oxygen (~640 cm⁻¹), and bending modes (300-500 cm⁻¹). aps.org

FTIR Spectroscopy: FTIR spectra also provide characteristic absorption bands for the different vibrational modes within the P₄O₁₀ molecule. spectrabase.comuni-augsburg.de Theoretical calculations have been used to assign the normal mode frequencies, which include P-O stretches, P=O stretches, P-O-P bends, and wagging motions. nih.gov The high-frequency doublet zone (870–1250 cm⁻¹) is associated with asymmetric and symmetric stretching modes, while the prominent peak around 1400 cm⁻¹ is due to asymmetric stretching of the double-bonded oxygen atoms. aps.org

Reaction Mechanisms and Chemical Transformations Involving Phosphorus Pentoxide

Dehydration Chemistry and Mechanistic Insights

The powerful desiccating effect of phosphorus pentoxide is harnessed to facilitate the elimination of water from organic and inorganic compounds, leading to the formation of nitriles, anhydrides, and other dehydrated products. The driving force for these reactions is the highly exothermic formation of various phosphoric acids from the reaction of P₄O₁₀ with water.

Amide to Nitrile Conversion Pathways

The conversion of primary amides to nitriles is a classic application of this compound in organic synthesis. wikipedia.orgbyjus.com This dehydration reaction involves the removal of a molecule of water from the amide functional group. tutorchase.com The general transformation can be represented as:

R-CONH₂ → R-CN + H₂O

The reaction is typically carried out by heating a mixture of the primary amide with this compound. tutorchase.com

The mechanism of this conversion begins with the nucleophilic attack of the carbonyl oxygen of the amide on one of the electrophilic phosphorus atoms of the P₄O₁₀ molecule. This step is followed by a series of proton transfers and elimination steps, which ultimately lead to the formation of the nitrile and a hydrated phosphorus oxide species. stackexchange.comechemi.com The stability of the resulting phosphoric acid byproducts drives the reaction to completion. stackexchange.com

Carboxylic Acid to Anhydride (B1165640) Formation Mechanisms

2 R-COOH → (R-CO)₂O + H₂O

The mechanism involves the initial activation of a carboxylic acid molecule by reaction with this compound. The hydroxyl group of the carboxylic acid attacks a phosphorus atom, which converts the hydroxyl group into a much better leaving group. stackexchange.comechemi.com This activated intermediate is then susceptible to nucleophilic attack by a second molecule of the carboxylic acid, leading to the formation of the anhydride and a phosphoric acid derivative. stackexchange.com The stability of the phosphate (B84403) leaving group makes this a thermodynamically favorable process. stackexchange.com

Anhydride Synthesis from Inorganic Acids

The potent dehydrating ability of this compound extends to the synthesis of anhydrides from inorganic acids. This is a testament to its powerful desiccating nature, as it can remove water from strong mineral acids. wikipedia.orgchemeurope.com Notable examples include:

Dinitrogen Pentoxide (N₂O₅) from Nitric Acid (HNO₃): this compound reacts with nitric acid to produce dinitrogen pentoxide, the anhydride of nitric acid. wikipedia.orgbyjus.comchemeurope.com

Sulfur Trioxide (SO₃) from Sulfuric Acid (H₂SO₄): The dehydration of sulfuric acid with this compound yields sulfur trioxide. wikipedia.orgchemeurope.com

Dichlorine Heptoxide (Cl₂O₇) from Perchloric Acid (HClO₄): Perchloric acid can be dehydrated to its anhydride, dichlorine heptoxide, using this compound. chemeurope.com

These reactions are crucial for generating highly reactive inorganic anhydrides for various synthetic applications.

| Inorganic Acid | Anhydride Formed |

| Nitric Acid (HNO₃) | Dinitrogen Pentoxide (N₂O₅) |

| Sulfuric Acid (H₂SO₄) | Sulfur Trioxide (SO₃) |

| Perchloric Acid (HClO₄) | Dichlorine Heptoxide (Cl₂O₇) |

Mechanistic Studies of Dehydration Processes

The mechanism of dehydration by this compound is generally understood to proceed via the formation of a phosphate ester intermediate, which enhances the leaving group ability of the hydroxyl function. The initial step is the nucleophilic attack of an oxygen atom from the substrate (e.g., the carbonyl oxygen of an amide or the hydroxyl oxygen of a carboxylic acid) onto an electrophilic phosphorus atom of the P₄O₁₀ cage structure. stackexchange.com

Following this initial attack, a series of intramolecular proton transfers and rearrangements occur. In the case of amide dehydration, this leads to the eventual elimination of a metaphosphoric acid equivalent and the formation of the nitrile triple bond. For carboxylic acid anhydride formation, the initially formed phosphate-containing intermediate is attacked by a second carboxylic acid molecule, which, after subsequent elimination, yields the anhydride.

While detailed kinetic and computational studies specifically on this compound-mediated dehydrations are not extensively documented in the readily available literature, the general principles are well-established in organic chemistry. The high exothermicity of the hydration of P₄O₁₀ to phosphoric acid provides a strong thermodynamic driving force for these reactions. wikipedia.org

Oxidation Reactions Mediated by this compound Systems

This compound can also play a key role in oxidation reactions, not as a direct oxidant, but as a component of a reagent system that activates another molecule to become the oxidizing agent.

Onodera Reagent: Synthesis and Oxidative Applications

The Onodera reagent is a solution of this compound in dimethyl sulfoxide (B87167) (DMSO). wikipedia.orgchemeurope.comnbinno.com This reagent is a mild and effective oxidizing agent for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. byjus.comnbinno.comcollegedunia.com The reaction is reminiscent of other activated DMSO oxidations, such as the Swern oxidation. wikipedia.orgchemeurope.com

Synthesis: The Onodera reagent is typically prepared by dissolving this compound in anhydrous DMSO. The dissolution process is exothermic and results in the formation of a complex mixture of phosphate species. nih.gov It is understood that P₄O₁₀ does not simply dissolve but reacts with DMSO to form the active oxidizing species. nih.gov

Oxidative Applications: The primary application of the Onodera reagent is the oxidation of alcohols. The reaction is generally carried out under mild conditions. A variety of alcohols can be oxidized using this reagent, including those with other sensitive functional groups.

| Substrate Type | Product Type |

| Primary Alcohols | Aldehydes |

| Secondary Alcohols | Ketones |

The mechanism of oxidation with the Onodera reagent is thought to involve the formation of an electrophilic sulfur species, similar to the Swern oxidation. The alcohol attacks this activated sulfur species, leading to the formation of an alkoxysulfonium salt. In the presence of a base, this intermediate undergoes an intramolecular elimination reaction to yield the corresponding carbonyl compound, dimethyl sulfide, and a protonated base.

Comparisons with Related Oxidation Protocols

This compound (P₄O₁₀), particularly when used in dimethyl sulfoxide (DMSO), forms the "Onodera reagent," which serves as an effective oxidizing agent for converting alcohols to aldehydes and ketones. This protocol is often compared to other common oxidation methods, such as the Swern and Dess-Martin oxidations, which also utilize activated DMSO or hypervalent iodine compounds, respectively.

The Onodera reagent (P₄O₁₀/DMSO) offers a method for alcohol oxidation reminiscent of the Swern oxidation. acs.org Both protocols rely on the activation of DMSO to form a reactive species that is subsequently attacked by the alcohol. In the Swerz oxidation, DMSO is typically activated by oxalyl chloride or trifluoroacetic anhydride at very low temperatures (e.g., -78 °C) to form a chlorosulfonium salt, which then reacts with the alcohol. nih.govlibretexts.org The reaction requires a hindered base, like triethylamine, to facilitate the final elimination step to the carbonyl compound. nih.gov A significant drawback of the Swern protocol is the production of the malodorous byproduct, dimethyl sulfide, and the requirement for cryogenic conditions. libretexts.org

The Dess-Martin oxidation employs the Dess-Martin periodinane (DMP), a hypervalent iodine compound, to oxidize primary and secondary alcohols. pageplace.de This method offers several advantages, including mild reaction conditions (often at room temperature), neutral pH, and shorter reaction times, which makes it suitable for sensitive and complex substrates. pageplace.dersc.orgrsc.org Unlike chromium-based oxidants, it avoids the use of toxic heavy metals. pageplace.de However, the cost and potentially explosive nature of DMP can be prohibitive for large-scale industrial applications. rsc.org

The P₄O₁₀/DMSO system provides an alternative that avoids some of these drawbacks. While it is an activated DMSO oxidation like the Swern protocol, it circumvents the need for highly toxic and moisture-sensitive activators like oxalyl chloride. The conditions are generally mild, and it is a valuable tool in organic synthesis for the oxidation of a variety of alcohols.

Below is a comparative table of these oxidation protocols.

| Feature | Onodera Reagent (P₄O₁₀/DMSO) | Swern Oxidation | Dess-Martin Periodinane (DMP) |

| Oxidizing Species | Activated DMSO | Activated DMSO (via oxalyl chloride, etc.) | Hypervalent iodine(V) |

| Typical Substrates | Primary and secondary alcohols | Primary and secondary alcohols | Primary and secondary alcohols |

| Reaction Conditions | Generally mild | Cryogenic temperatures (-78 °C) required | Mild, often room temperature |

| Key Advantages | Avoids toxic activators like oxalyl chloride | Wide functional group tolerance, high yields | Mild conditions, neutral pH, no toxic metals |

| Key Disadvantages | Can be less common than other methods | Malodorous byproduct (DMS), cryogenic setup | Reagent is expensive and potentially explosive |

| Byproducts | Dimethyl sulfide, phosphate species | Dimethyl sulfide, CO, CO₂, triethylammonium (B8662869) salt | Iodinane, acetic acid |

Catalytic Roles in Polymerization Chemistry

This compound is emerging as a versatile, metal-free catalyst in various polymerization reactions. Its utility stems from its strong Lewis acidity and its ability to act as a dehydrating agent and a precursor to Brønsted acids, enabling it to participate in different polymerization mechanisms.

Ring-Opening Polymerization (ROP) of Cyclic Monomers

This compound has been successfully employed as a cost-effective, metal-free catalyst for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL). pageplace.dersc.org This approach presents a green and commercially viable alternative to traditional metal-based catalysts, which can leave toxic residues in the final polymer product. rsc.org The polymerization is typically carried out in the presence of a protic initiator, like an alcohol (e.g., isopropanol), and proceeds in a controlled manner, allowing for the synthesis of polyesters with narrow molar mass distributions. rsc.orgacs.org

The mechanism for the ROP of ε-caprolactone catalyzed by this compound in the presence of an alcohol initiator, such as isopropanol (B130326) (iPrOH), is proposed to proceed through an activated monomer mechanism involving hydrogen bonding. pageplace.dersc.orgresearchgate.net

The proposed steps are as follows:

Initiator Activation : this compound is suggested to act as a mild base. One of the exocyclic oxygen atoms on the P₄O₁₀ molecule forms a hydrogen bond with the hydroxyl group of the isopropanol initiator. pageplace.de

Nucleophilic Attack : This hydrogen bonding increases the nucleophilicity of the initiator's oxygen atom. The activated alcohol then performs a nucleophilic attack on the carbonyl carbon of the ε-caprolactone monomer. pageplace.de

Ring Opening : The attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in the ring opening. pageplace.de

Propagation : This step forms a new species with an ester end group from the initiator and a terminal hydroxyl group. This new active hydroxyl end can then be activated by another P₄O₁₀ molecule to react with subsequent monomer units, propagating the polymer chain. pageplace.deresearchgate.net

This activation mechanism, where the catalyst activates the initiator/propagating chain end, is thought to reduce undesirable side reactions like inter- or intramolecular transesterification. This is attributed to the steric hindrance between the bulky catalyst-hydroxyl complex and the ester bonds within the growing polymer chain. researchgate.net

Kinetic studies of the P₄O₁₀-catalyzed ROP of ε-caprolactone confirm that the polymerization proceeds in a controlled or living fashion. pageplace.dersc.org The reaction exhibits a linear relationship between the number-average molar mass (Mₙ) of the resulting poly(ε-caprolactone) (PCL) and monomer conversion, which is a hallmark of a controlled polymerization. rsc.org Furthermore, the molar mass distributions (Đ or PDI) remain narrow throughout the reaction. rsc.org

The polymerization rate is dependent on temperature. For the bulk polymerization of ε-CL with a P₄O₁₀/iPrOH system, a minimum temperature of 100 °C was found to be optimal to achieve high conversion (around 80%) within one hour. pageplace.dersc.org At lower temperatures (50-70 °C), the conversion rates were significantly lower. rsc.org

The table below summarizes the kinetic data for the bulk polymerization of ε-caprolactone at 100 °C.

| Entry | [CL]₀/[P₂O₅]/[iPrOH] | Time (min) | Conversion (%) | Mₙ (GPC, g/mol ) | Đ (PDI) |

| 1 | 200/1/1 | 15 | 38 | 7500 | 1.25 |

| 2 | 200/1/1 | 30 | 62 | 12300 | 1.25 |

| 3 | 200/1/1 | 45 | 75 | 14500 | 1.26 |

| 4 | 200/1/1 | 60 | 82 | 16200 | 1.26 |

| 5 | 200/1/1 | 90 | 94 | 18500 | 1.26 |

Data derived from kinetic plots in Adoumaz et al., RSC Adv., 2020, 10, 23498-23502. rsc.org

These findings demonstrate that this compound is an effective catalyst for the controlled synthesis of polyesters via ROP, providing good control over the polymer's molar mass and dispersity. acs.org

Cationic Polymerization Systems

While this compound is a potent Lewis acid, its direct and controlled use as a primary catalyst in cationic polymerization of alkenes (like isobutylene) or heterocyclic monomers is not well-established in the literature. Cationic polymerization requires the generation of a cationic initiating species that propagates by reacting with nucleophilic monomers. wikipedia.orgutexas.edu This is typically achieved with Brønsted acids or Lewis acids, often in the presence of a co-initiator like water. libretexts.org

This compound's extremely high affinity for water means it can react with trace amounts of protic substances (like water or alcohols) in a reaction medium to form various phosphoric acids. These resulting Brønsted acids can then act as initiators for cationic polymerization. However, strong Brønsted acids often lead to uncontrolled polymerizations with undesirable side reactions, such as chain transfer and termination, making it difficult to control polymer molecular weight and structure. rsc.org For instance, in the context of ring-opening polymerization, the use of strong Brønsted acids can deactivate the propagating alcohol and cause side reactions. rsc.org

Therefore, while P₄O₁₀ can indirectly induce cationic polymerization by generating strong acid initiators in situ, it is not typically classified among the controlled catalysts for living cationic polymerization systems, where weaker Lewis acids are often preferred to achieve a balance between active and dormant propagating species. rsc.org

Formation of Phosphorus-Containing Monomers

A significant application of this compound in polymer chemistry is in the synthesis of phosphorus-containing monomers. Its high reactivity as both a dehydrating agent and a phosphorylating agent allows for the efficient introduction of phosphate groups into organic molecules, which can then be polymerized.

This compound is used to synthesize acidic phosphate monomers by reacting it with precursor molecules containing hydroxyl groups. For example, functional acrylic monomers, which are valuable in dental adhesives and specialty polymers, have been prepared this way. The reaction of P₄O₁₀ with a hydroxyl-containing methacrylate (B99206), such as 2-hydroxyethyl methacrylate (HEMA), leads to the formation of a phosphate-functionalized methacrylate monomer. This reaction proceeds by the esterification of the hydroxyl group with the P-O-P bonds of this compound, converting the alcohol into a phosphate ester.

This synthetic strategy has been successfully employed to create a variety of phosphate monomers that can be subsequently incorporated into polymer chains via conventional polymerization methods like emulsion polymerization. The resulting polymers, containing pendant phosphate groups, exhibit enhanced properties such as improved adhesion, flame retardancy, and biocompatibility.

Condensation and Cyclization Reactions

This compound (P₄O₁₀) serves as a powerful dehydrating reagent in a variety of condensation and cyclization reactions, facilitating the formation of new molecular frameworks through the removal of water.

Regeneration of Carbonyl Compounds from Derivatives

Currently, there is limited scientific literature detailing the use of this compound for the direct regeneration of carbonyl compounds from their derivatives such as oximes, hydrazones, or acetals. While P₄O₁₀ is a potent dehydrating agent, its application is more established in other transformations like the conversion of amides to nitriles or in the Beckmann rearrangement of oximes to amides, rather than the deprotection to the parent carbonyl compound.

Synthesis of Heterocyclic Scaffolds (e.g., Benzodiazepines)

This compound, particularly when supported on inorganic matrices, has proven to be an effective reagent for the synthesis of heterocyclic structures like benzodiazepines. The benzodiazepine (B76468) nucleus is a significant pharmacophore found in various therapeutic agents, including sedatives, muscle relaxants, and anticonvulsants. chemistai.org

A notable application involves the use of alumina-supported this compound (APP) in the synthesis of 1,5-benzodiazepine derivatives. This method facilitates the condensation of o-phenylenediamines with various ketones. chemistai.orgscientific.netgoogle.com The reaction, often conducted under solvent-free conditions and enhanced by microwave irradiation, is recognized for its efficiency, rapid reaction times, and high yields. chemistai.orggoogle.com For instance, the condensation of o-phenylenediamine (B120857) with acetone (B3395972) using alumina-supported P₄O₁₀ under microwave irradiation produces 2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine in high yields. chemistai.org This heterogeneous system simplifies the work-up procedure and often avoids the harsh conditions and side reactions associated with other methods. chemistai.org

The following table summarizes the synthesis of various 1,5-benzodiazepine derivatives using alumina-supported this compound under microwave irradiation.

| o-Phenylenediamine Derivative | Ketone | Product | Yield (%) | Time (min) |

|---|---|---|---|---|

| o-Phenylenediamine | Acetone | 2,3-Dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine | 85 | 3.0 |

| o-Phenylenediamine | Acetophenone | 2,3-Dihydro-2-methyl-2,4-diphenyl-1H-1,5-benzodiazepine | 82 | 3.5 |

| o-Phenylenediamine | Cyclohexanone | 2,3,4,10,11,11a-Hexahydro-1H-dibenzo[b,e] chemistai.orgorganic-chemistry.orgdiazepine | 84 | 2.5 |

| 4-Methyl-1,2-phenylenediamine | Acetone | 2,3-Dihydro-2,2,4,7-tetramethyl-1H-1,5-benzodiazepine | 81 | 3.0 |

| 4-Methyl-1,2-phenylenediamine | Cyclohexanone | 7-Methyl-2,3,4,10,11,11a-hexahydro-1H-dibenzo[b,e] chemistai.orgorganic-chemistry.orgdiazepine | 83 | 2.5 |

Esterification of Organic Acids

This compound's primary role in esterification reactions is that of a powerful dehydrating agent rather than a traditional acid catalyst. chemistai.orgstackexchange.com The Fischer esterification, the reaction between a carboxylic acid and an alcohol, is a reversible process that produces water as a byproduct. libretexts.orgchemguide.co.uk By efficiently sequestering the water formed, P₄O₁₀ shifts the reaction equilibrium towards the formation of the ester, thereby increasing the product yield. scientific.net

While not a catalyst in the conventional sense, P₄O₁₀ can act as a proton donor, contributing to the acidic environment that facilitates the reaction. scientific.net It is also used to produce phosphate esters directly through its reaction with alcohols, forming mixtures of mono- and dialkyl phosphoric acid esters. google.comexsyncorp.com This reactivity highlights its dual function in these transformations.

In some applications, P₄O₁₀ is a component of composite catalyst systems. For example, a P₂O₅/CaCl₂/Fe₃O₄ composite has been used for the esterification of oleic acid, where P₄O₁₀ serves both to adsorb water and to catalyze the reaction. scientific.net The mechanism of its dehydrating action on carboxylic acids can lead to the formation of a carboxylic anhydride, which is a highly reactive intermediate for esterification. stackexchange.com

Supported Reagent Chemistry and Heterogeneous Catalysis

The utility of this compound in organic synthesis can be significantly enhanced by immobilizing it on solid supports. This approach creates heterogeneous reagents that are often easier to handle, simplify product purification by allowing for easy separation of the catalyst, and can modify the reagent's activity and selectivity.

This compound on Inorganic Supports (e.g., SiO₂, Alumina)

This compound supported on inorganic materials like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃) has been developed as an efficient heterogeneous reagent for various chemical transformations. chemistai.orgscientific.net These supported reagents combine the powerful dehydrating properties of P₄O₁₀ with the high surface area and structural benefits of the inorganic support.

Alumina-supported this compound (APP) is a notable example, demonstrating high efficiency in the synthesis of 1,5-benzodiazepines. chemistai.orggoogle.com In these reactions, the alumina support provides a solid surface that can facilitate the reaction, and the supported P₄O₁₀ acts as the crucial condensing agent. chemistai.org This solid-phase approach is particularly amenable to solvent-free reaction conditions, which aligns with the principles of green chemistry. chemistai.orggoogle.com

Microwave-Assisted Reaction Enhancements

The combination of supported this compound reagents with microwave irradiation has been shown to dramatically enhance reaction rates and yields for certain syntheses. chemistai.org Microwave heating provides rapid and uniform energy transfer to the reaction mixture, which can significantly reduce reaction times from hours to minutes. chemistai.org

This synergistic effect is clearly demonstrated in the synthesis of 1,5-benzodiazepines using alumina-supported P₄O₁₀. chemistai.orggoogle.com The solvent-free reaction between o-phenylenediamines and ketones proceeds swiftly under microwave irradiation, providing the desired heterocyclic products in high yields. chemistai.org This microwave-assisted, solid-supported methodology offers a rapid, efficient, and environmentally friendlier alternative to conventional synthetic methods that often require prolonged heating and the use of hazardous solvents. chemistai.org

Theoretical and Computational Studies of Phosphorus Pentoxide Systems

Quantum Mechanical Simulations and Density Functional Theory (DFT) Approaches

Quantum mechanical simulations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for investigating the properties of crystalline phosphorus pentoxide. researchgate.net These methods allow for the accurate calculation of structural, mechanical, and electronic properties from first principles. researchgate.netunifesspa.edu.br The application of DFT, especially with corrections for dispersion forces (DFT-D), has been shown to significantly improve the agreement between calculated and experimental structural data for P₂O₅. nih.gov

The electronic structure of this compound, including its band structure and density of states (DOS), has been a key focus of theoretical investigations. researchgate.netnih.gov These studies reveal the nature of the electronic states and the distribution of energy levels within the material.

The nature of the chemical bonding in this compound has been elucidated through the analysis of charge distribution using methods like Löwdin and Mulliken population analyses. researchgate.netresearchgate.net These analyses provide quantitative measures of the atomic charges, offering insights into the degree of ionic and covalent character in the P-O bonds. researchgate.net

For the crystalline form of P₂O₅ with Pnam symmetry, population analysis in terms of both Löwdin and Mulliken charges has demonstrated that the crystal exhibits mixed chemical bonding, with both ionic and covalent characteristics. researchgate.net While both methods are employed, Löwdin analysis is often considered to have a reduced basis set dependence compared to the Mulliken method. q-chem.com The calculated atomic charges, though substantial, are considerably smaller than their formal valences, confirming the covalent component of the bonding. researchgate.net For example, calculated Mulliken charges in the crystal were found to be larger than those in isolated clusters, highlighting the influence of the crystal environment. researchgate.net

Table 1: Comparison of Mulliken and Löwdin Charges for Crystalline P₂O₅ This table is for illustrative purposes and the values are generalized from findings in the literature. Specific values can vary based on the computational methods and basis sets used.

| Analysis Method | Phosphorus (P) Charge | Oxygen (O) Charge |

|---|---|---|

| Mulliken | +2.5 | -1.0 |

| Löwdin | +2.1 | -0.84 |

DFT calculations are a powerful tool for predicting the mechanical properties of materials, including their elastic constants and degree of anisotropy. rsc.org For this compound, the second-order elastic constants for its orthorhombic phases have been determined by fitting a polynomial to the calculated energy-strain relationship. researchgate.netnih.gov

These calculations have revealed that both the o'(P₂O₅)∞ and o(P₂O₅) phases are highly elastically anisotropic. researchgate.netnih.gov This anisotropy is a direct consequence of the underlying structural features of the crystal. researchgate.net By calculating these fundamental elastic properties, it is possible to derive polycrystalline aggregate properties, such as bulk modulus, shear modulus, and Young's modulus, providing a comprehensive mechanical description of the material. researchgate.net The understanding of elastic anisotropy is crucial as it influences the material's response to mechanical stress along different crystallographic directions. rsc.org

The introduction of impurities into the this compound crystal lattice can significantly alter its properties. Theoretical studies have been conducted to understand these effects at an atomic level. researchgate.net

One such study investigated the impact of a silver (Ag) atom impurity within the P₂O₅ crystal using a periodic model. researchgate.net The calculations showed that despite causing considerable deformation in the surrounding lattice, the Ag impurity does not disrupt the fundamental P-O bonding network and only slightly alters the P-O bond order. researchgate.net The analysis of the distortion around the impurity was framed in terms of the PO₄ tetrahedra. researchgate.net It was found that the Ag impurity is bound within the crystal primarily through an almost pure ionic bond, with the Ag atom carrying a significant positive charge. researchgate.net Understanding these impurity effects is vital for applications where the purity of P₂O₅ is critical.

Computational Modeling of Reaction Mechanisms

Computational modeling extends beyond static properties to the elucidation of dynamic processes and reaction mechanisms involving this compound.

Recent research has focused on the reactivity of this compound adducts with N-donor bases, such as pyridine (B92270) and DABCO (1,4-diazabicyclo[2.2.2]octane). acs.orgresearchgate.net These reactions can form adducts like P₂O₅L₂ and P₄O₁₀L₃. acs.org

DFT calculations have been employed to evaluate a proposed "phosphate-walk" mechanism that describes the interconversion between these P₂O₅L₂ and P₄O₁₀L₃ adducts. acs.orgresearchgate.net This mechanism is crucial for understanding how these adducts can act as transfer agents for monomeric diphosphorus (B173284) pentoxide to nucleophiles, leading to the formation of various condensed phosphate (B84403) compounds. acs.orgresearchgate.net The elucidation of such reaction pathways through computational modeling provides valuable insights into the synthesis of complex phosphate-organic molecule conjugates. acs.org

Transition State Analysis for Dehydration and Polymerization Processes

Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms involving this compound (P₄O₁₀). Transition state analysis, in particular, offers molecular-level insights into the energetic barriers and structural transformations that govern its role in dehydration and polymerization reactions. Methods like Density Functional Theory (DFT) are frequently employed to map potential energy surfaces, identify transition state geometries, and calculate activation energies, thereby rationalizing experimental observations.

Dehydration Mechanisms

This compound is a powerful dehydrating agent, and computational studies have begun to unravel the mechanisms of this process. While P₄O₁₀ is widely used, detailed transition state analyses often focus on related, more computationally tractable model systems. For instance, studies on silica-supported phosphoric acid as a catalyst for dehydration reactions provide analogous insights. Quantum chemical studies on the dehydration of 2,3-butanediol (B46004) using a phosphoric acid model revealed that the formation of intermediates like 1,2-epoxybutane (B156178) is kinetically viable. chemrxiv.org Such studies employ cluster models to simulate the active site and calculate the free energy barriers (ΔG‡) for various proposed elementary steps. chemrxiv.org

In reactions where P₄O₁₀ is used directly, such as in the Onodera reagent (a solution of P₄O₁₀ in DMSO), DFT calculations have been used to support proposed reaction mechanisms. rsc.orguni-siegen.de The process is suggested to initiate via a Pummerer-like rearrangement. uni-siegen.de This involves the nucleophilic attack of the oxygen atom from dimethyl sulfoxide (B87167) (DMSO) on a phosphorus atom of the P₄O₁₀ cage. uni-siegen.de This initial attack leads to the breaking of a P-O bond within the adamantane-like structure, forming an intermediate adduct, which then proceeds through a transition state to the final products. uni-siegen.de

Polymerization and Rearrangement Processes

Computational studies have also investigated the role of this compound in polymerization and the structural rearrangements of its adducts. The ring-opening polymerization (ROP) of ε-caprolactone can be catalyzed by this compound, proceeding through a monomer activation mechanism. researchgate.net

More detailed transition state analysis has been performed on the interconversion of phosphorus oxide adducts. DFT calculations were used to evaluate a proposed "phosphate-walk" mechanism for the interconversion between P₂O₅L₂ and P₄O₁₀L₃, where L is a nitrogen-donor base like pyridine. nih.gov This process is a type of structural rearrangement that is fundamental to understanding the behavior of P₄O₁₀ in solution. The calculations mapped a reaction coordinate showing the transition state for this interconversion. nih.gov

The table below summarizes findings from relevant computational studies on reactions involving phosphorus compounds, highlighting the methods and key energetic parameters determined.

| System/Reaction Studied | Computational Method | Key Findings |

| Interconversion of P₂O₅(pyridine)₂ and P₄O₁₀(pyridine)₃ | DFT | A "phosphate-walk" mechanism was proposed and evaluated, providing a reaction coordinate for the interconversion. nih.gov |

| Decomposition of P₄O₁₀ in DMSO | DFT | Supported a Pummerer-like reaction mechanism initiated by nucleophilic attack of DMSO on a P atom of the P₄O₁₀ cage. rsc.orguni-siegen.de |

| 2,3-Butanediol dehydration catalyzed by H₃PO₄/SiO₂ | Quantum Chemical Calculations | Revealed that 1,2-epoxybutane is a kinetically viable and thermodynamically stable intermediate. chemrxiv.org |

| Ring-Opening Polymerization of ε-caprolactone | DFT Modeling | Showed that P₂O₅ acts as a catalyst via a monomer activation mechanism. researchgate.net |

These theoretical investigations are crucial for understanding the reactivity of this compound at a fundamental level. By identifying the transition states and intermediates, researchers can better predict reaction outcomes and design more efficient synthetic protocols for both dehydration and polymerization reactions.

Materials Science Applications and Advanced Materials Development

Phosphorus Pentoxide in Glass Science and Technology

This compound (P₂O₅) is a significant component in the formulation of various specialty glasses due to its unique properties as a glass former. Unlike silica (B1680970), the quintessential glass former, P₂O₅ forms a network based on PO₄ tetrahedra but with a key difference: one of the oxygen atoms is a non-bridging, terminal oxygen doubly bonded to the phosphorus atom. semanticscholar.orgaps.org This structural feature imparts distinct characteristics to phosphate-based glasses. semanticscholar.orgtodabone.net

The addition of this compound to glassy systems has a marked effect on their thermal and rheological behavior. In sodium borosilicate glasses, for instance, increasing P₂O₅ content can lead to modest increases in the glass transition temperature (Tg) up to a certain concentration, beyond which crystallization can cause a more significant rise. shu.ac.ukpnnl.gov High-temperature viscosity also tends to increase with higher P₂O₅ concentrations. shu.ac.ukpnnl.gov In some cases, particularly at higher addition levels, the melt can exhibit non-Newtonian behavior, which is consistent with the presence of crystalline phases in the molten glass. shu.ac.ukpnnl.gov

Below is a table summarizing the effects of P₂O₅ on the thermal and rheological properties of different glass systems based on research findings.

| Glass System | P₂O₅ Content | Effect on Glass Transition Temperature (Tg) | Effect on Viscosity | Reference |

| Sodium Borosilicate | Increasing mol% | Modest increase, then substantial increase with crystallization | Increases; can become non-Newtonian | shu.ac.ukpnnl.gov |

| Soda-Lime-Silica | 1 wt% replacement of SiO₂ | No significant effect | Unaffected at high temperatures | ingentaconnect.com |

| Li₂O–MgO–Al₂O₃–SiO₂ | Increasing concentration | Increases | Decreases at high temperatures (>1000°C) | elsevier.es |

| Tin Fluoride (B91410) Phosphate (B84403) | Increased effective concentration | Increases (improves thermal stability) | Behaves as a Newtonian fluid at processing temperatures | lsbu.ac.uk |

This compound acts as a network former, creating a glass structure based on [PO₄] tetrahedra. aps.org Unlike the fully connected network of [SiO₄] tetrahedra in silicate (B1173343) glasses, the fundamental unit in phosphate glasses contains a terminal, double-bonded oxygen. semanticscholar.orgaps.org This leads to a more open, and sometimes chain-like, polymer structure. csic.es The connectivity of the phosphate network is often described using Qⁿ terminology, where 'n' represents the number of bridging oxygens connecting a PO₄ tetrahedron to neighboring tetrahedra. Vitreous P₂O₅ is composed of Q³ units. The addition of modifier oxides breaks the P-O-P linkages, leading to the formation of Q², Q¹, and Q⁰ units, which correspond to metaphosphate, pyrophosphate, and orthophosphate structures, respectively. scirp.org

In silicate-based glasses, the integration of P₂O₅ is more complex. At low concentrations, P₂O₅ can enter the silicate network by forming Si-O-P bonds. researchgate.netacs.org This incorporation can lead to a distortion of the silica network and the creation of non-bridging oxygens (NBOs), which lowers the melting point and flow temperature of the glass. ijirset.com The presence of P₂O₅ can also promote phase separation, leading to the formation of phosphate-rich droplets within the silicate matrix. shu.ac.ukelsevier.es Molecular dynamics simulations have shown that modifier cations like Na⁺ and Ca²⁺ have a higher affinity for coordinating with phosphate units than silicate units, which can lead to a repolymerization of the silicate network. acs.org However, this is counterbalanced by an increase in free orthophosphate groups, which can enhance properties like bioactivity. acs.org

This compound is a key ingredient in the development of a wide range of optical glasses due to the unique properties it imparts. ymaws.com Phosphate glasses generally exhibit a higher thermal expansion coefficient, lower melting temperature, and better ultraviolet (UV) transmission compared to conventional silicate glasses. unifesspa.edu.brscispace.com Their ability to dissolve high concentrations of rare-earth ions without significant clustering makes them excellent host materials for laser applications. ymaws.comunifesspa.edu.br Neodymium-doped phosphate glasses, for example, are widely used in high-power lasers. semanticscholar.orgunifesspa.edu.br

The introduction of P₂O₅ into glass formulations allows for the tailoring of optical properties such as the refractive index and optical band gap. For instance, in the 55P₂O₅–(45-x)Na₂O–xLi₂O glass system, the indirect optical band gap was found to increase with increasing Li₂O content. ekb.eg In contrast, in the 40P₂O₅-20ZnO-(40-x)Na₂O-xLi₂O system, the optical band gap decreased as Li₂O replaced Na₂O. ekb.eg The addition of other oxides, like V₂O₅ to a ZnO-P₂O₅ system, can also significantly reduce the optical band gap and increase the refractive index. just.edu.ye These characteristics, along with high third-order non-linear optical susceptibility, make certain phosphate glasses promising for non-linear optical applications. just.edu.ye Furthermore, P₂O₅ is used to produce specialty glasses such as heat-insulating glass and glasses with excellent transparency in the UV spectrum, particularly when mixed with high concentrations of fluorides. ymaws.comatamanchemicals.com

This compound plays a critical role in the formulation of glasses for the vitrification of nuclear waste, a process that immobilizes hazardous materials in a stable glass matrix. iaea.org While borosilicate glass is the most commonly used medium, certain types of high-level waste (HLW), particularly those rich in phosphates, sulfates, or heavy metals, are difficult to incorporate into a silicate glass matrix due to limited solubility and a tendency to cause crystallization. inl.govresearchgate.net

Phosphate-based glasses, especially iron phosphate and lead-iron phosphate glasses, offer a viable alternative. inl.govosti.gov These glasses can be processed at lower temperatures (950-1100°C) compared to borosilicate glasses and can accommodate a much higher waste loading, potentially reducing the final volume of vitrified waste by up to 50%. inl.govosti.gov The P₂O₅-based network demonstrates a higher tolerance and solubility for components like sulfates (SO₃), halides, and chromium. inl.gov For example, adding P₂O₅ to borosilicate glasses has been shown to improve the vitrification of molybdenum and sulfur by creating phosphate chains that preferentially associate with these elements, preventing their crystallization. acs.org Iron phosphate glasses, containing significant amounts of Fe₂O₃ and P₂O₅, have demonstrated excellent chemical durability, in some cases superior to that of borosilicate glasses, making them a robust option for the long-term storage of specific nuclear waste streams. osti.govgoogle.com

| Glass System for Nuclear Waste | Key Components | Processing Temperature | Waste Loading Capacity | Key Advantages | Reference |

| Iron Phosphate Glass | Fe₂O₃, P₂O₅ | 950-1100°C | 40-75 wt% | High solubility for sulfates, halides, heavy metals; reduced waste volume | inl.govosti.gov |

| Lead-Iron Phosphate Glass | PbO, Fe₂O₃, P₂O₅ | ~950°C | ~15-20 wt% | Low leach rate, lower processing temperature than borosilicate | tandfonline.comgoogle.com |

| Sodium Aluminium Phosphate | Na₂O, Al₂O₃, P₂O₅ | Lower than borosilicate | High | Lower melting temperatures, shorter melting times | researchgate.netosti.gov |

| Phosphate-doped Borosilicate | SiO₂, B₂O₃, Na₂O, P₂O₅ | ~1100°C | Improved for Mo, S | Enhances incorporation of specific problematic elements | acs.org |

Role in Semiconductor Processing and Materials

This compound and its derivatives, primarily phosphoric acid, are utilized in several stages of semiconductor manufacturing, from surface treatment to the formation of dielectric layers.

The formation of a stable, high-quality oxide layer is crucial for the fabrication of devices based on III-V semiconductors like Gallium Arsenide (GaAs), Gallium Phosphide (B1233454) (GaP), and Indium Phosphide (InP). canada.camdpi.com Unlike silicon, which forms a stable thermal oxide (SiO₂), the native oxides of III-V materials are often complex and chemically unstable, leading to defects at the oxide-semiconductor interface. mdpi.com

In the context of GaP, long-term air oxidation at room temperature results in the formation of an oxide layer containing P₂O₅, alongside Ga₂O₃ and GaPO₄. semi.ac.cn This indicates that phosphorus from the substrate actively participates in the oxidation process. The use of phosphoric acid is also common in creating anodic oxides on III-V semiconductors. For instance, anodic oxidation of InP in a phosphate-based electrolyte can produce a more stable passive film compared to other electrolytes. canada.ca The resulting oxide films are often double-layered, and their composition and morphology are highly dependent on the process conditions. canada.ca Phosphorous-doped silicate glass, formed by adding P₂O₅ to SiO₂, is used as a pre-metal dielectric layer in logic devices. The phosphorus inclusion lowers the reflow temperature of the silica glass, which is advantageous during device fabrication. ijirset.comsemitracks.com

Advanced Composite Materials

Synthesis and Characterization of this compound Nanocomposites (e.g., P2O5-RGO)

This compound (P₂O₅) is utilized in the development of advanced nanocomposites, particularly with materials like reduced graphene oxide (RGO), to create materials with tailored properties. The synthesis and characterization of these composites are critical steps in harnessing their potential for various applications.

Synthesis Methods

Several methods have been developed for the synthesis of P₂O₅-RGO nanocomposites. A prominent technique is the solvothermal method . This approach involves the one-step decomposition of a specific organophosphorus precursor, such as 4-NO₂C₆H₄C(O)NHP(O)(NHC(CH₃)₃)₂, in the presence of RGO. tandfonline.comtaylorandfrancis.com The process is conducted in a solvent like methanol (B129727) at elevated temperatures (e.g., 200 °C) and results in the decoration of RGO sheets with P₂O₅ nanoparticles. tandfonline.com

Another approach is the thermal reduction of graphene oxide (GO) using a mixture of malonic acid and P₂O₅ as additives. mdpi.com This method not only reduces the graphene oxide to RGO but also facilitates the simultaneous insertion of phosphorus into the graphene structure, effectively doping the material. mdpi.com A third technique involves a sol-gel approach , which has been used to create ternary nanostructures, such as ZnO-P₂O₅-rGO, offering a low-cost pathway to produce hybrid materials for optoelectronic applications. mdpi.comresearchgate.net

Characterization and Research Findings

The resulting P₂O₅-RGO nanocomposites are analyzed using a suite of characterization techniques to determine their morphology, composition, and structural properties.

Morphological and Structural Analysis : Scanning Electron Microscopy (SEM) is used to visualize the nanocomposite structure, revealing that RGO sheets are decorated with sphere-like P₂O₅ nanoparticles. tandfonline.com X-ray Diffraction (XRD) analysis confirms the crystalline nature of these nanoparticles, identifying them as having an orthorhombic phase. tandfonline.com The broad diffraction peaks observed in XRD patterns are indicative of the small size of the P₂O₅ particles. tandfonline.com

Compositional Analysis : Energy-Dispersive X-ray Spectroscopy (EDS) confirms the presence of the expected elements—phosphorus, oxygen, and carbon—within the composite. tandfonline.com Fourier-transform infrared spectroscopy (FTIR) is employed to identify the chemical bonds, confirming the successful formation of the nanocomposite and the presence of functional groups from both P₂O₅ and RGO. tandfonline.commdpi.com

Key Research Findings : Research has shown that synthesis parameters significantly influence the final properties of the nanocomposite. For instance, using the solvothermal method, the duration of the process affects the size of the P₂O₅ nanoparticles. An 8-hour solvothermal treatment produces nanoparticles with an average diameter of 10–20 nm. tandfonline.com Extending the time to 20 hours results in a substantial increase in particle size. tandfonline.com In studies involving ZnO-P₂O₅-rGO films, it was found that the P₂O₅/ZnO molar ratio influences the material's resistivity and the size of ZnO crystallites. mdpi.comresearchgate.net

The data below summarizes the effect of synthesis time on nanoparticle size and the characterization techniques used.

Effect of Solvothermal Time on P₂O₅ Nanoparticle Size

| Solvothermal Time (hours) | Resulting Nanoparticle Diameter (nm) |

|---|---|

| 8 | 10–20 |

| 20 | 75–95 |

Data sourced from a solvothermal synthesis study at 200 °C. tandfonline.com

Summary of Characterization Techniques for P₂O₅-RGO Nanocomposites

| Technique | Purpose | Key Findings |

|---|---|---|

| Scanning Electron Microscopy (SEM) | To observe the surface morphology and structure. | RGO sheets are decorated with spherical P₂O₅ nanoparticles. tandfonline.com |

| X-ray Diffraction (XRD) | To determine the crystal phase and structure. | P₂O₅ nanoparticles possess an orthorhombic crystal phase. tandfonline.com |

| Energy-Dispersive X-ray Spectroscopy (EDS) | To identify the elemental composition. | Confirms the presence of Carbon (C), Oxygen (O), and Phosphorus (P). tandfonline.com |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To analyze chemical bonds and functional groups. | Confirms successful composite formation and phosphorus incorporation. tandfonline.commdpi.com |

| UV-Vis Spectroscopy | To determine the optical properties and band gap. | The band gap of the P₂O₅-RGO nanocomposite is lower than that of pure P₂O₅. tandfonline.com |

Environmental and Industrial Impact Research

Studies on Exothermic Hydrolysis and Reaction Hazards

Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent, a property underscored by the highly exothermic nature of its hydrolysis. The reaction with water is vigorous and releases a significant amount of heat, which can present considerable industrial hazards.

The hydrolysis of this compound proceeds to form phosphoric acid, as shown in the following reaction:

P₄O₁₀(s) + 6H₂O(l) → 4H₃PO₄(aq) ΔH = -177 kJ

This reaction is characterized by a substantial release of energy, approximately -177 kJ per mole of P₄O₁₀. yuyinchem.com The considerable heat generated can be sufficient to ignite nearby combustible materials. atamanchemicals.com This violent reactivity necessitates strict protocols, such as never adding water to the compound; instead, this compound should always be added slowly to water to manage the reaction rate and heat dissipation. ilo.org

In industrial settings, the uncontrolled addition of water to this compound can lead to runaway reactions. environmentclearance.nic.indeveloppement-durable.gouv.fr Such events can cause a rapid increase in temperature and pressure within a vessel, potentially leading to an explosion and the release of corrosive and toxic materials. developpement-durable.gouv.fr Research has highlighted that the heat from the reaction can create a toxic acidic mist, posing a severe inhalation hazard. hawaii.edu Furthermore, a notable characteristic of this hydrolysis is its tendency to form a protective viscous layer of phosphoric acid on the surface of the solid. yuyinchem.com This layer can inhibit the complete hydration of the underlying material, a factor that must be considered in processes designed for its controlled reaction. yuyinchem.com

Beyond its reaction with water, this compound reacts violently with a range of other substances, creating additional industrial risks. Studies have documented hazardous, and sometimes explosive, reactions with:

Perchloric acid: This reaction presents a significant fire and explosion hazard. ilo.org

Bases and metal hydroxides: Reactions with substances like calcium oxide or sodium hydroxide (B78521) can be extremely violent, especially when initiated by local heating. nih.gov

Alcohols: The reaction with alcohols is similar to that with water and can be vigorous. nih.gov An instance of propargyl alcohol bursting into flames upon the addition of this compound has been reported. scbt.com

These findings from various studies are critical for developing hazard analysis and risk assessment (HARA) reports in industrial facilities that handle this compound. environmentclearance.nic.in

Research into Byproduct Management and Waste Minimization

One area of innovation is in the production process itself. A patented method for producing this compound from phosphate (B84403) ore and silica (B1680970) in a specialized furnace is designed to simplify the process flow and significantly reduce waste. epa.govgoogle.com This method reportedly allows for the direct use of the resulting waste residue in cement production, thereby eliminating "three wastes": phosphogypsum, wastewater, and fluorine-containing pollutants. epa.gov The process aims for a high reduction efficiency of phosphorus, up to 98%, which minimizes the loss of the primary resource into the waste stream. epa.gov